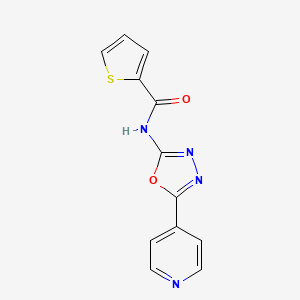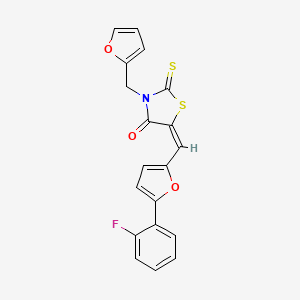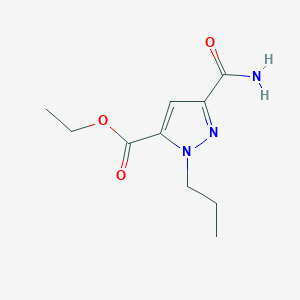
Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate, also known as EPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. EPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate is not fully understood, but it has been suggested that it acts on various molecular targets, including enzymes and receptors. Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been shown to have antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been shown to be relatively non-toxic to mammalian cells and has a high stability under various conditions, making it a suitable compound for in vitro and in vivo experiments. However, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has some limitations, including its low solubility in water and its potential for off-target effects. These limitations can be overcome by modifying the structure of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate or by using appropriate solvents and controls in experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate, including the optimization of its synthesis and the exploration of its potential applications in various fields. In medicinal chemistry, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate could be further studied for its anti-inflammatory, anti-tumor, and anti-microbial activities, and its potential as a drug candidate could be explored. In agriculture, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate could be further studied for its potential as a pesticide and herbicide, and its environmental impact could be assessed. In material science, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate could be further studied for its properties as a chiral auxiliary and as a precursor for the synthesis of other pyrazole derivatives.
Synthesemethoden
The synthesis of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been achieved through various methods, including the reaction of 3,5-dimethylpyrazole with ethyl 2-bromoacetylpropionate, followed by the reaction with potassium cyanate and ammonium chloride. Another method involves the reaction of ethyl 2-acetyl-3-oxobutanoate with 3,5-dimethylpyrazole and urea in the presence of sodium ethoxide. These methods have been optimized and modified to increase the yield and purity of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. In agriculture, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been studied for its potential use as a pesticide and herbicide. In material science, Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been studied for its properties as a chiral auxiliary and as a precursor for the synthesis of other pyrazole derivatives.
Eigenschaften
IUPAC Name |
ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-5-13-8(10(15)16-4-2)6-7(12-13)9(11)14/h6H,3-5H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKILDIDNANXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

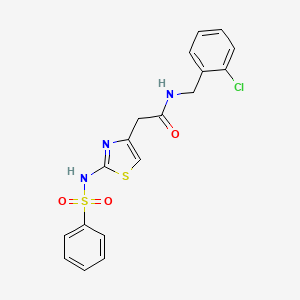
![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)
![5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B2899610.png)
![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione](/img/structure/B2899612.png)
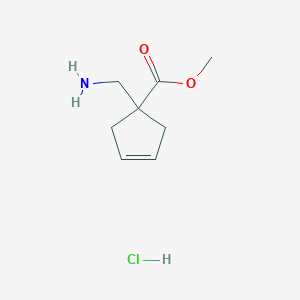
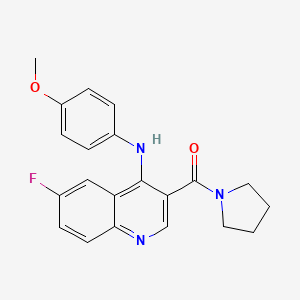
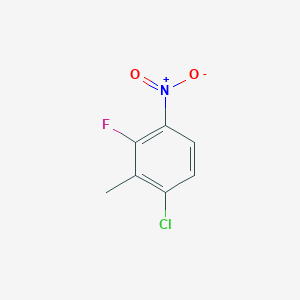
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
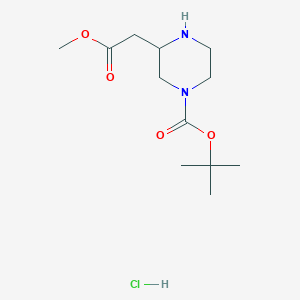
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)
